Ursodeoxycholate sodium

Description

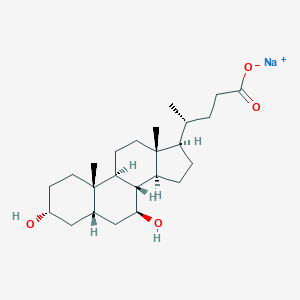

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-FUXQPCDDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-95-5, 103767-93-7 | |

| Record name | Ursodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2898-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODEOXYCHOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Ursodeoxycholate Sodium

Receptor-Mediated Signaling Pathways

Ursodeoxycholate sodium's interaction with nuclear and membrane receptors is a cornerstone of its cellular activity, influencing gene expression and downstream signaling events.

This compound is recognized as an antagonist of the farnesoid X receptor (FXR). nih.govguidetopharmacology.orgnih.govresearchgate.net This antagonistic action has significant metabolic consequences. By inhibiting FXR activation, this compound treatment leads to a reduction in circulating fibroblast growth factor 19 (FGF19). nih.govh1.co This, in turn, induces the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, resulting in increased bile acid production. nih.govh1.co The increased demand for cholesterol for bile acid synthesis can lead to a depletion of hepatic and LDL-cholesterol, which is compensated by an upregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the key enzyme in de novo cholesterol synthesis. h1.co

Furthermore, the blunted FXR activity due to this compound can lead to an increase in the expression of stearoyl-CoA desaturase (SCD), a lipogenic enzyme, which may result in an accumulation of triglycerides in the liver. nih.govh1.co

| Target Molecule/Process | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Antagonism/Inhibition of activation | Blocks downstream FXR-mediated signaling | nih.govguidetopharmacology.orgnih.govresearchgate.net |

| Fibroblast Growth Factor 19 (FGF19) | Reduced circulating levels | Drives induction of CYP7A1 | nih.govh1.co |

| Cholesterol 7α-hydroxylase (CYP7A1) | Induction of activity | Stimulated bile acid synthesis | nih.govh1.co |

| Hepatic and LDL-Cholesterol | Depletion | Activates HMG-CoA reductase | h1.co |

| Stearoyl-CoA Desaturase (SCD) | Induced expression | Increased triglyceride accumulation | nih.govh1.co |

This compound acts as an agonist for the G-protein coupled bile acid receptor 5 (TGR5), also known as GPCR19. abmole.commedchemexpress.commedchemexpress.com Activation of TGR5 by this compound can trigger downstream signaling cascades, including the production of cyclic AMP (cAMP). nih.govmdpi.com This interaction is significant as TGR5 is involved in regulating energy homeostasis, glucose metabolism, and inflammatory responses. nih.govmdpi.com

Studies have shown that while ursodeoxycholic acid itself can activate TGR5, certain chemical modifications, such as 7α-methylation, can significantly enhance its affinity and activation ability for this receptor, while having a lower activation effect on FXR. jst.go.jpnih.gov The activation of TGR5 in various cell types, including intestinal endocrine cells and macrophages, can lead to the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis, and the inhibition of inflammatory cytokine production. nih.govmdpi.com

Beyond FXR and TGR5, ursodeoxycholic acid has been shown to interact with other receptors, most notably the glucocorticoid receptor (GR). aai.orgmdpi.comacs.orgnih.gov Research indicates that UDCA can promote the nuclear translocation of the GR in a ligand-independent manner. aai.orgnih.gov This translocated GR demonstrates DNA binding activity and can modulate gene expression. aai.org For instance, UDCA has been shown to suppress IFN-gamma-mediated induction of MHC class II gene expression through a GR-dependent pathway. aai.org This interaction may contribute to the immunomodulatory effects of this compound. aai.orgmdpi.com

While direct binding of UDCA to the GR's ligand-binding domain has been contested, evidence suggests it can still induce GR-mediated transcriptional activation. acs.orgnih.gov Some studies propose that UDCA derivatives can recruit coactivators to the GR, representing a novel mechanism of GR modulation. acs.org The combination of UDCA and glucocorticoids has been observed to synergistically upregulate the expression of the anion exchanger 2 (AE2), which is crucial for biliary bicarbonate secretion. nih.gov

Intracellular Molecular Signaling Cascades

This compound significantly influences intracellular signaling, particularly the pathways governing programmed cell death or apoptosis.

This compound exhibits a complex, often protective, role in the regulation of apoptosis, primarily through its effects on mitochondria and the caspase cascade. It has been shown to inhibit apoptosis induced by various stimuli, including toxic bile acids like deoxycholic acid. mdpi.comscispace.com This anti-apoptotic effect is partly mediated by preventing mitochondrial membrane depolarization and the subsequent release of cytochrome c into the cytoplasm. scispace.com By stabilizing the mitochondrial membrane, this compound prevents the initiation of the intrinsic apoptotic pathway. scispace.com

Conversely, in certain cancer cell lines, ursodeoxycholic acid has been demonstrated to induce apoptosis. nih.govoup.com This pro-apoptotic effect in cancer cells appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov

The modulation of caspases, a family of proteases central to the execution of apoptosis, is a key aspect of this compound's mechanism of action.

In the context of cytoprotection, this compound and its taurine (B1682933) conjugate (TUDCA) have been shown to inhibit the activation of key caspases. By preventing the release of cytochrome c from the mitochondria, it blocks the formation of the apoptosome and the subsequent activation of initiator caspase-9 and effector caspase-3. scispace.comnih.govrug.nl Studies have demonstrated that TUDCA can prevent the activation of caspase-9 induced by pro-apoptotic bile acids. rug.nl While some inhibition of caspase-8 has been observed, the inhibition of caspase-9 is considered more critical for its anti-apoptotic effects in hepatocytes. rug.nl

In contrast, when inducing apoptosis in cancer cells, ursodeoxycholic acid has been shown to activate caspases. In human prostate cancer cells and gastric cancer cells, UDCA treatment leads to the activation of initiator caspase-8 and effector caspase-3. nih.govoup.comresearchgate.net The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is further supported by the finding that UDCA can upregulate the expression of death receptors like DR4 and DR5. nih.govoup.comresearchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is also observed in these scenarios, confirming the execution of apoptosis. nih.govresearchgate.net

It has also been noted that the effect of ursodeoxycholate on caspase activation can be concentration-dependent, with different concentrations differentially activating initiator and effector caspases. researchgate.net Furthermore, a nitric oxide-donating derivative of UDCA has been shown to inhibit multiple caspases, including caspase-3, -8, and -9, through S-nitrosylation, suggesting another potential mechanism for caspase regulation. nih.gov

| Cell/System Type | Effect on Caspases | Observed Outcome | Reference |

|---|---|---|---|

| Hepatocytes (Protective Context) | Inhibition of caspase-9 and caspase-3 activation | Inhibition of apoptosis | scispace.comrug.nl |

| Prostate Cancer Cells (DU145) | Activation of caspase-8 and caspase-3 | Induction of apoptosis | nih.govresearchgate.net |

| Gastric Cancer Cells (SNU601, SNU638) | Activation of caspase-8, -6, and -3 | Induction of apoptosis | oup.com |

| HepG2 Cells | Differential activation of initiator and effector caspases (concentration-dependent) | Variable effects on apoptosis | researchgate.net |

| HepG2 Cells (with NO-UDCA derivative) | Inhibition of caspase-3, -8, and -9 via S-nitrosylation | Protection from apoptosis | nih.gov |

Modulation of Apoptotic Pathways

Mitochondrial Membrane Potential Stabilization

A primary mechanism by which this compound prevents apoptosis is through the stabilization of the mitochondrial membrane potential (ΔΨm). nih.govjci.org Toxic bile acids and other cellular stressors can induce the mitochondrial permeability transition (MPT), leading to a collapse of the ΔΨm, release of pro-apoptotic factors, and subsequent cell death. jci.org

This compound has been shown to directly counteract these effects. In studies using isolated mitochondria, UDCA reduced the MPT associated with deoxycholic acid and other apoptosis-inducing agents by over 40-50%. jci.org This stabilization prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. portlandpress.comoup.com In fibroblasts from patients with Alzheimer's disease, treatment with UDCA restored mitochondrial membrane potential. nih.gov Specifically, in sporadic and familial (PSEN1 mutant) Alzheimer's disease fibroblasts, UDCA increased the mitochondrial membrane potential by 11% and 25%, respectively. nih.gov This protective effect on mitochondrial integrity is a cornerstone of its anti-apoptotic action. researchgate.net

Bcl-2/Bax Ratio Homeostasis

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. portlandpress.com this compound favorably modulates this ratio to promote cell survival. jst.go.jp

In various experimental models, this compound has been demonstrated to suppress the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. portlandpress.comjst.go.jp For instance, in rats fed the hydrophobic bile acid deoxycholic acid, there was an increase in the mitochondrial content of Bax, which was almost fully inhibited by the co-administration of UDCA. portlandpress.com Similarly, in diabetic mice and podocytes exposed to high glucose, UDCA treatment restored the imbalance between Bcl-2 and Bax, showcasing its anti-apoptotic properties by suppressing the mitochondrial pathway of apoptosis. jst.go.jp This regulation of Bcl-2 family proteins is a key mechanism by which this compound inhibits the intrinsic apoptotic pathway. acs.orgnih.gov

p53 and Cyclin D1 Pathway Interference

This compound also interferes with signaling pathways involving the tumor suppressor protein p53 and the cell cycle regulator Cyclin D1. mdpi.comnih.gov The p53 protein can act as a pro-apoptotic transcription factor, inducing the expression of Bax and repressing Bcl-2. portlandpress.com

UDCA has been shown to inhibit the induction and stabilization of p53. mdpi.com It achieves this by preventing the translocation of p53 from the cytosol to the nucleus and by reducing its DNA-binding activity. portlandpress.com Furthermore, UDCA can promote the degradation of p53 through the proteasomal pathway. portlandpress.com

In the context of Cyclin D1, which can modulate apoptosis, UDCA and its taurine conjugate (TUDCA) have been found to reduce its expression and transcriptional activation. nih.gov In primary rat hepatocytes, UDCA and TUDCA prevented the deoxycholic acid-induced increase in Cyclin D1 and subsequent cell death. nih.gov Silencing p53 was found to abrogate the pro-apoptotic effects of Cyclin D1 overexpression and re-establish the cytoprotective potential of UDCA and TUDCA, indicating that the interplay between Cyclin D1 and p53 is a relevant target for the anti-apoptotic action of this compound. nih.gov

Anti-inflammatory Signal Transduction

This compound exhibits potent anti-inflammatory properties by intervening in key signal transduction pathways that govern the inflammatory response. researchgate.netphysiology.org

NF-κB Pathway Inhibition

A central mechanism of the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. conicet.gov.arresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

In various cell types, including macrophages and colon cancer cells, UDCA has been shown to inhibit the activation of NF-κB induced by inflammatory stimuli like lipopolysaccharide (LPS) or other bile acids. conicet.gov.arnih.govfrontiersin.org This inhibition prevents the transcription of pro-inflammatory cytokines and other mediators of inflammation. nih.govnih.gov For example, in a microglial cell line, UDCA reduced the production of pro-inflammatory cytokines by inhibiting NF-κB activation. nih.gov The binding of UDCA to the glucocorticoid receptor can also suppress the transcriptional activity of NF-κB. conicet.gov.ar

Cytokine and Chemokine Expression Modulation

By inhibiting the NF-κB pathway and other signaling cascades, this compound effectively modulates the expression of a wide range of cytokines and chemokines. physiology.orgphysiology.org

Mitigation of Oxidative Stress

This compound plays a significant role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com

UDCA has been shown to act as a ROS scavenger and to induce the activity of antioxidant enzymes. mdpi.comeurekalert.org In a study on rats with cholestasis induced by bile duct ligation, UDCA treatment led to a decrease in malondialdehyde (MDA) levels, an indicator of lipid peroxidation, and an increase in the activity of catalase (CAT), an important antioxidant enzyme. nih.gov Furthermore, UDCA reduced the activity of xanthine (B1682287) oxidase (XO), an enzyme that produces ROS. nih.gov

In human keratinocytes exposed to particulate matter, UDCA treatment significantly attenuated the increase in intracellular ROS levels. mdpi.com Similarly, in diabetic mice, UDCA demonstrated anti-lipid peroxidation activity by decreasing renal MDA levels and restoring the activity of antioxidant enzymes. jst.go.jp These findings highlight the ability of this compound to protect cells from oxidative damage by both directly scavenging ROS and enhancing the endogenous antioxidant defense systems. wjgnet.com

Table 1: Effects of this compound on Key Molecular Targets

| Cellular Process | Pathway/Molecule | Effect of this compound | References |

| Apoptosis | Mitochondrial Membrane Potential | Stabilization | nih.govjci.org |

| Bcl-2/Bax Ratio | Increases ratio (favors anti-apoptosis) | portlandpress.comjst.go.jp | |

| p53 | Inhibition of nuclear translocation and activity | portlandpress.commdpi.com | |

| Cyclin D1 | Reduction of expression and activation | nih.gov | |

| Inflammation | NF-κB Pathway | Inhibition | conicet.gov.arnih.govnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased expression | physiology.orgnih.govresearchgate.net | |

| Anti-inflammatory Cytokines (IL-10) | Increased expression | nih.govresearchgate.net | |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Scavenging and reduced production | mdpi.comeurekalert.org |

| Antioxidant Enzymes (e.g., Catalase) | Increased activity | nih.gov |

Attenuation of Reactive Oxygen Species (ROS) Production

This compound plays a crucial role in mitigating cellular stress by reducing the production of reactive oxygen species (ROS). drugbank.comnih.gov Hydrophobic bile acids can trigger the generation of ROS in liver mitochondria and hepatocytes, leading to oxidative injury. wjgnet.com this compound, being a hydrophilic bile acid, helps to counteract this by preventing the production of ROS by Kupffer cells and resident macrophages in the liver. drugbank.com In experimental models, it has been shown to significantly reduce the production of total ROS, peroxynitrite, and nitric oxide. nih.gov This attenuation of ROS production is a key component of its cytoprotective effects. drugbank.comnih.gov Studies have demonstrated that this compound can inhibit the disruption of the mitochondrial transmembrane potential and the subsequent production of superoxide (B77818) anions and peroxides induced by toxic bile acids like deoxycholic acid. nih.govresearchgate.net

Enhancement of Glutathione (B108866) (GSH) Levels

A significant aspect of the antioxidant activity of this compound is its ability to enhance the levels of glutathione (GSH), a critical intracellular antioxidant. wjgnet.comsemanticscholar.org This effect has been observed in isolated rat hepatocytes and in rats with secondary biliary cirrhosis. wjgnet.comsemanticscholar.org The increase in GSH levels may be attributed to the enhanced expression of enzymes involved in its synthesis. wjgnet.com Specifically, this compound has been found to increase the activity of methionine S-adenosyltransferase, an enzyme involved in GSH biosynthesis, in rat livers. wjgnet.comnih.gov Furthermore, it can up-regulate γ-glutamylcysteine synthetase. wjgnet.com By boosting GSH levels, this compound strengthens the cell's primary defense against oxidative damage. semanticscholar.orgnih.govinabj.org

Choleretic and Anti-cholestatic Effects

This compound promotes bile flow and counteracts cholestasis through several distinct cellular mechanisms. These actions are vital for maintaining liver function and protecting bile duct cells.

Stimulation of Cellular Secretions via Vesicular Exocytosis

This compound stimulates the secretion of bile from hepatocytes by promoting vesicular exocytosis. drugbank.com This process involves the fusion of intracellular vesicles containing biliary constituents with the canalicular membrane, releasing their contents into the bile canaliculus. It has been proposed that this compound increases intracellular calcium levels, which in turn stimulates this exocytotic process. drugbank.com Its conjugate, tauroursodeoxycholic acid (TUDCA), has been shown to stimulate hepatocellular exocytosis, a mechanism that may be impaired in cholestatic conditions. nih.gov This stimulation of vesicular transport helps to increase the secretory capacity of hepatocytes. wjgnet.com

Enhancement of Cl-/HCO3- Cotransporter (AE2) Function

This compound can also enhance the function of the chloride/bicarbonate anion exchanger 2 (AE2), a protein crucial for biliary bicarbonate secretion. drugbank.comresearchgate.net This transporter is often found to be defective in conditions like primary biliary cholangitis. drugbank.com Studies have shown that a combination of ursodeoxycholic acid and glucocorticoids can increase the expression of AE2 mRNA isoforms and enhance AE2 activity in human liver cells. nih.govamegroups.cnresearchgate.net This enhanced function of AE2 contributes to the bicarbonate-rich choleresis observed after administration of ursodeoxycholic acid, which helps protect cholangiocytes from the damaging effects of cytotoxic bile acids. nih.govjst.go.jp

Table of Research Findings on the Mechanisms of this compound:

| Mechanism | Key Findings | Model System |

| Attenuation of ROS Production | Reduces production of total ROS, peroxynitrite, and nitric oxide. nih.gov Inhibits mitochondrial disruption and subsequent superoxide and peroxide production. nih.govresearchgate.net | Human neuroblastoma cells nih.gov, Isolated rat mitochondria nih.govresearchgate.net |

| Enhancement of GSH Levels | Increases glutathione levels. wjgnet.comsemanticscholar.org Enhances activity of methionine S-adenosyltransferase and up-regulates γ-glutamylcysteine synthetase. wjgnet.comnih.gov | Isolated rat hepatocytes wjgnet.comsemanticscholar.org, Rat liver wjgnet.comnih.gov |

| Modulation of Antioxidant Enzymes | Increases levels of catalase, peroxidase, and superoxide dismutase. conicet.gov.ar Elevates activities of SOD, CAT, Gpx, GR, and GST. semanticscholar.org | Mice conicet.gov.ar, Rat lens model of cataracts semanticscholar.org |

| Stimulation of Vesicular Exocytosis | Increases intracellular calcium, stimulating exocytosis. drugbank.com TUDCA stimulates hepatocellular exocytosis. nih.gov | Cholestatic hepatocytes drugbank.com, Isolated perfused rat liver, isolated hepatocytes nih.gov |

| Promotion of Carrier Protein Insertion | TUDCA promotes insertion of Mrp2 into apical membranes via a PKC-dependent mechanism. wjgnet.commdpi.com | Rat cholestatic liver wjgnet.commdpi.com |

| Enhancement of AE2 Function | In combination with glucocorticoids, increases AE2 mRNA expression and activity. nih.govamegroups.cnresearchgate.net | Human liver cells nih.govamegroups.cnresearchgate.net |

Broad Cellular and Subcellular Effects

Hepatocyte Cytoprotection and Proliferative Activity Regulation

This compound exerts significant cytoprotective effects on hepatocytes, shielding them from the damaging actions of more hydrophobic bile acids. scilit.comdrugbank.comwjgnet.comportlandpress.com One of the primary mechanisms of this protection is the inhibition of apoptosis induced by toxic bile acids. scilit.comportlandpress.com UDCA achieves this by preventing the mitochondrial membrane permeability transition (MMPT), a critical event in the apoptotic cascade. scilit.comnih.gov By inhibiting the MMPT, UDCA prevents the release of cytochrome c from the mitochondria, a key step in the activation of caspases and the execution of the apoptotic program. portlandpress.comnih.gov Furthermore, UDCA has been shown to stimulate a survival pathway within hepatocytes, further contributing to its anti-apoptotic effects. scilit.com

In addition to its anti-apoptotic properties, UDCA also plays a role in regulating hepatocyte proliferation. Studies have shown that UDCA can stimulate the replicative activity of both quiescent and primed hepatocytes. nih.govnih.gov This proliferative effect has been observed in various experimental models, including in vitro studies with rat hepatocytes and in vivo studies with HBV transgenic mice. nih.govnih.gov The stimulation of hepatocyte proliferation by UDCA is thought to be a factor in liver regeneration and repair. oup.com However, it has also been suggested that this proliferative activity could potentially accelerate tumor development in certain contexts. nih.gov

The cytoprotective actions of UDCA also extend to mitigating oxidative stress within hepatocytes. wjgnet.comphysiology.org Cholestasis can lead to the accumulation of hydrophobic bile acids, which in turn stimulates the generation of reactive oxygen species (ROS) and induces oxidative stress. physiology.org UDCA helps to counteract this by upregulating antioxidant defense systems within the liver. physiology.org It has been shown to activate the transcription factor Nrf2, which plays a key role in regulating the expression of detoxifying enzymes and antioxidant genes. physiology.org This leads to an increase in the synthesis of glutathione (GSH), an important endogenous antioxidant. physiology.org

| Experimental Model | Key Findings |

| Isolated rat liver mitochondria | UDCA inhibits the glycochenodeoxycholate-induced mitochondrial membrane permeability transition (MMPT). nih.gov |

| Isolated rat hepatocytes | UDCA protects against loss of cell viability during treatment with glycochenodeoxycholate. nih.gov |

| Quiescent or primed rat hepatocytes | UDCA stimulates hepatocyte proliferation at physiological concentrations. nih.gov |

| HBV transgenic mice | A UDCA-enriched diet increased hepatocyte proliferation and was associated with larger and more numerous tumors compared to controls. nih.gov |

| Mice treated with UDCA | UDCA stimulates Nrf2-mediated hepatocellular transport, detoxification, and antioxidative stress systems. physiology.org |

Cholangiocyte Protective Mechanisms

Furthermore, UDCA directly influences cholangiocyte function and survival. In conditions of cholestasis, the accumulation of bile acids can trigger cholangiocyte proliferation and secretion. wjgnet.com Studies have shown that UDCA and its taurine conjugate, TUDCA, can reduce the expression of the apical sodium-dependent bile acid transporter (ASBT) in cholangiocytes. wjgnet.com This reduction in ASBT expression helps to limit the uptake of toxic bile acids into the cells, thereby inhibiting excessive cellular growth and secretion. wjgnet.com This effect is mediated through Ca2+- and protein kinase Cα-dependent mechanisms. wjgnet.com

UDCA also protects cholangiocytes from apoptosis. portlandpress.com It can inhibit apoptosis induced by various stimuli, including toxic bile acids and pro-inflammatory cytokines like TGF-β1 and TNF-α. portlandpress.com This anti-apoptotic effect is achieved, in part, by preventing the impairment of mitochondrial function and integrity. portlandpress.com

Immunomodulatory Actions in Hepatic and Extrahepatic Cells

This compound exhibits immunomodulatory properties that contribute to its therapeutic effects in liver diseases. drugbank.comresearchgate.net A notable effect is the reduction of the expression of major histocompatibility complex (MHC) class I antigens on hepatocytes. drugbank.com The aberrant expression of these antigens on liver cells is a feature of certain autoimmune liver diseases, and by downregulating their expression, UDCA may help to dampen the autoimmune attack on hepatocytes.

The immunomodulatory actions of UDCA are not confined to the liver. It has been shown to suppress the activation and degranulation of eosinophils and mast cells, which are involved in allergic and inflammatory responses. elsevier.es Furthermore, UDCA can inhibit the production of immunoglobulins (IgG, IgA, IgM) and cytokines by mononuclear cells. elsevier.es These effects suggest a broader anti-inflammatory and immunomodulatory role for UDCA beyond its direct actions on liver cells. researchgate.netelsevier.es Some of these immunomodulating and anti-apoptotic actions may be partially explained by its interaction with the glucocorticoid nuclear receptor at the hepatocyte level. researchgate.net

Influence on Lipid Metabolism and Cholesterol Homeostasis

In the liver, UDCA influences the synthesis and secretion of cholesterol into bile. drugbank.com It reduces biliary cholesterol saturation by decreasing the secretion of cholesterol into the bile. drugbank.com This alteration in the composition of bile makes it less lithogenic, which is the basis for its use in dissolving cholesterol gallstones. researchgate.netnih.gov

At the genetic level, UDCA has been shown to modulate the expression of several genes involved in lipid metabolism. nih.govnih.gov In mouse models of cholesterol gallstones, UDCA treatment led to higher expression of genes like ABCG8 (which transports cholesterol into bile) and CYP27A1 (involved in bile acid synthesis), and lower expression of LXR (a key regulator of cholesterol homeostasis) and PPAR-α. nih.govnih.gov These changes in gene expression contribute to a less lithogenic bile and protect hepatocytes from lipid accumulation. nih.gov Additionally, UDCA administration can increase the rate of enterohepatic circulation and excretion of bile acids, leading to accelerated bile acid synthesis and reduced cholesterol levels in the liver. mdpi.com

| Gene | Function in Lipid Metabolism | Effect of UDCA |

| ABCG8 | Transports cholesterol into bile. | Increased expression. nih.govnih.gov |

| ABCB11 | Bile salt export pump. | Increased expression. nih.govnih.gov |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis. | Expression can be modulated to maintain homeostasis. nih.gov |

| CYP27A1 | Involved in the alternative pathway of bile acid synthesis. | Increased expression. nih.govnih.gov |

| LXR (Liver X Receptor) | Nuclear receptor that regulates cholesterol homeostasis. | Decreased expression. nih.govnih.gov |

| PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) | Regulates fatty acid oxidation. | Decreased expression. nih.govnih.gov |

Cell Membrane Interactions and Stabilization

This compound has a direct stabilizing effect on cell membranes, which is a crucial aspect of its cytoprotective mechanism. scilit.comportlandpress.comnih.gov Toxic, hydrophobic bile acids can disrupt cell membranes through their detergent action on lipid components, leading to cell injury and death. wjgnet.comnih.gov UDCA counteracts this by incorporating itself into the cell membrane. wjgnet.comnih.gov

Studies using electron paramagnetic resonance spectroscopy have shown that the steroid nucleus of the UDCA molecule binds to the apolar domain of the membrane, while its conjugates bind to the interface of the membrane. nih.gov This incorporation into the lipid bilayer stabilizes the membrane structure, making it more resistant to the solubilizing effects of toxic bile acids. nih.gov

The protective effect of UDCA on membranes is also influenced by the membrane's cholesterol content. nih.gov Research indicates that UDCA is particularly effective at preventing the damaging effects of toxic bile acids on synthetic membranes that contain cholesterol. nih.gov In fact, the presence of cholesterol in the lipid membrane appears to be necessary for UDCA to exert its full protective effect against membrane destabilization. nih.gov This suggests that the efficacy of UDCA as a membrane-stabilizing agent may depend on the cholesterol composition of the cell membranes it is protecting. nih.gov

Biotransformation and Metabolic Fate of Ursodeoxycholate Sodium

Dynamics of Enterohepatic Circulation

The metabolic journey of Ursodeoxycholic acid (UDCA) is defined by its participation in the enterohepatic circulation, a continuous process between the liver and the intestine. aasld.org Following oral administration, UDCA is absorbed in the upper intestine and enters the portal vein, which transports it to the liver. drugbank.commedex.com.bd In the liver, it is efficiently extracted from the portal blood and undergoes conjugation before being secreted into the bile. drugbank.comaasld.org

| Stage | Location | Process | Key Transporters/Pathways |

|---|---|---|---|

| Absorption | Upper Intestine | UDCA is absorbed from the gastrointestinal tract. medex.com.bd | Passive and Active Transport |

| Hepatic Uptake | Liver (via Portal Vein) | UDCA is extracted from portal blood by hepatocytes. aasld.org | NTCP, OATP aasld.org |

| Conjugation | Liver | UDCA is conjugated with glycine (B1666218) or taurine (B1682933). drugbank.comaasld.org | Amino Acid Conjugation Enzymes |

| Biliary Secretion | Bile Ducts | Conjugated UDCA is secreted into the bile. aasld.org | Canalicular Membrane Transporters |

| Intestinal Reabsorption | Terminal Ileum | Conjugated UDCA is reabsorbed back into circulation. drugbank.comaasld.org | Apical Sodium-Dependent Bile Acid Transporter (ASBT) |

| Colonic Passage | Colon | Non-reabsorbed UDCA undergoes microbial transformation. drugbank.com | Bacterial Enzymes |

Conjugation Pathways and Metabolite Formation

Upon reaching the liver, UDCA is biotransformed through conjugation with the amino acids glycine or taurine. drugbank.comaasld.org This process increases the water solubility of the bile acid, facilitating its secretion into bile. beilstein-journals.org

In the liver, UDCA is rapidly conjugated with glycine to form glycoursodeoxycholic acid (GUDCA). drugbank.com In humans, this is the predominant conjugation pathway. nih.gov The resulting GUDCA becomes a major component of the circulating bile acid pool following UDCA administration. nih.govbmj.com

UDCA also undergoes conjugation with taurine in the liver, forming tauroursodeoxycholic acid (TUDCA). drugbank.complos.org While this pathway occurs to a lesser extent than glycine conjugation in humans, TUDCA is a significant metabolite with its own distinct physiological activities. nih.govnih.gov Both GUDCA and TUDCA are secreted into the bile and participate in the enterohepatic circulation. drugbank.comnih.gov

| Conjugating Amino Acid | Resulting Metabolite | Abbreviation | Predominance in Humans |

|---|---|---|---|

| Glycine | Glycoursodeoxycholic acid | GUDCA | High nih.gov |

| Taurine | Tauroursodeoxycholic acid | TUDCA | Low to Moderate nih.gov |

Intestinal Microbial Biotransformation

The gut microbiota plays a crucial role in the biotransformation of bile acids. tandfonline.com UDCA that is not absorbed in the small intestine, as well as UDCA formed within the gut, is subject to extensive metabolism by colonic bacteria. drugbank.com

UDCA is considered a secondary bile acid in humans because it is primarily formed in the colon through the microbial conversion of the primary bile acid, chenodeoxycholic acid (CDCA). nih.govtandfonline.comnih.gov This transformation is a collaborative effort between the host, which synthesizes CDCA in the liver, and the gut microbiome. nih.gov Intestinal bacteria, including species like Clostridium baratii, possess the necessary enzymes to convert CDCA into UDCA. oup.comoup.com Studies have shown that during treatment with CDCA, a substantial portion is converted to UDCA, which can then constitute a significant percentage of the total biliary bile acids. nih.govjci.org

The microbial conversion of bile acids involves specific enzymatic reactions, including epimerization and dehydroxylation.

Epimerization: The formation of UDCA from CDCA occurs via an epimerization reaction at the C-7 position of the steroid nucleus. oup.com This process involves two key steps:

Oxidation of the 7α-hydroxyl group of CDCA by the bacterial enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH), which produces an intermediate compound, 7-ketolithocholic acid (7-oxo-LCA). oup.comfrontiersin.orgelsevierpure.comnih.gov

Stereospecific reduction of the 7-keto group of this intermediate by 7β-hydroxysteroid dehydrogenase (7β-HSDH), which results in the formation of the 7β-hydroxyl group characteristic of UDCA. oup.comfrontiersin.orgnih.govresearchgate.net

Dehydroxylation: UDCA that is not reabsorbed can undergo 7-dehydroxylation by intestinal bacteria in the colon. drugbank.com This process removes the hydroxyl group at the C-7 position, converting UDCA into the more toxic secondary bile acid, lithocholic acid (LCA). drugbank.comnih.gov This metabolite is poorly soluble and is primarily excreted in the feces. drugbank.com A small amount of LCA may be reabsorbed and subsequently sulfated in the liver to facilitate its elimination. drugbank.com

| Process | Substrate | Key Intermediate | Enzymes | Final Product |

|---|---|---|---|---|

| Epimerization | Chenodeoxycholic acid (CDCA) | 7-ketolithocholic acid | 7α-hydroxysteroid dehydrogenase (7α-HSDH), 7β-hydroxysteroid dehydrogenase (7β-HSDH) oup.comfrontiersin.org | Ursodeoxycholic acid (UDCA) |

| 7-Dehydroxylation | Ursodeoxycholic acid (UDCA) | Not Applicable | Bacterial 7-dehydroxylases | Lithocholic acid (LCA) drugbank.com |

Formation and Metabolic Significance of Lithocholic Acid

Ursodeoxycholate undergoes biotransformation in the colon, where intestinal bacteria metabolize it into lithocholic acid (LCA). nih.gov This process is a 7-dehydroxylation reaction. The rate of formation of lithocholic acid from ursodeoxycholic acid (UDCA) has been found to be comparable to its formation from chenodeoxycholic acid (CDCA) in most individuals. nih.gov Studies involving in vitro incubations with human fecal samples and in vivo analyses in human subjects and rhesus monkeys have shown no statistical difference in the rate of biotransformation to lithocholic acid between the two epimers, UDCA and CDCA. nih.gov At lower concentrations of the precursor bile acids, the conversion to lithocholic acid can be almost complete after 12 hours. nih.gov

However, a subset of individuals may exhibit a faster rate of degradation of chenodeoxycholic acid to lithocholic acid compared to ursodeoxycholic acid. nih.gov This suggests that for this small population, the risk of potential liver damage from lithocholic acid formation could be higher during treatment with chenodeoxycholic acid than with ursodeoxycholic acid. nih.gov

The metabolic significance of lithocholic acid is notable due to its potential hepatotoxicity. bohrium.com Increased levels of lithocholic acid have been observed in patients with primary sclerosing cholangitis (PSC) who received high doses of UDCA, which may be a factor in unfavorable outcomes. portlandpress.com Conversely, lithocholic acid, generated in the colon from UDCA, may also play a protective role in the intestine. nih.gov Research suggests that LCA can inhibit cytokine-induced epithelial apoptosis, thereby promoting intestinal barrier function and protecting against inflammation. nih.gov

| Precursor Bile Acid | Primary Biotransformation Reaction | Primary Metabolite | General Conversion Rate Comparison | Observed Population Variance |

|---|---|---|---|---|

| Ursodeoxycholic Acid (UDCA) | 7-dehydroxylation by gut bacteria | Lithocholic Acid (LCA) | Comparable to CDCA | Generally consistent conversion rates. |

| Chenodeoxycholic Acid (CDCA) | 7-dehydroxylation by gut bacteria | Lithocholic Acid (LCA) | Comparable to UDCA | A small sub-population shows a significantly faster conversion rate compared to UDCA. nih.gov |

Excretion Pathways and Metabolite Profiling

The primary route of excretion for ursodeoxycholic acid and its metabolites is through the feces. drugbank.com Renal elimination serves as a minor pathway, typically accounting for less than 1% of excretion, although this can increase in cases of severe cholestatic liver disease. drugbank.com Following administration, ursodeoxycholate and its conjugates are enriched in the bile. portlandpress.com

Metabolite profiling reveals that ursodeoxycholate undergoes extensive biotransformation. In vivo studies in rats have shown that administered ursodeoxycholate leads to an increase in fecal excretion of lithocholic acid, as well as α, β-, and ω-muricholic acids. nih.gov More detailed in vitro studies using liver microsomes have identified a total of 20 metabolites. mdpi.com These are formed through several key metabolic reactions:

Phase I Metabolism : This includes hydroxylation, oxidation, and epimerization. mdpi.com For instance, oxidation of the C3-OH group forms 7β-hydroxy-3-oxo-5β-cholan-24-oic acid, while dehydrogenation of the C7-OH group results in 7-ketolithocholic acid. mdpi.com

Phase II Metabolism : The metabolites from Phase I reactions are further conjugated. mdpi.comnih.gov Nine glucuronide and three sulfate (B86663) conjugates have been identified. mdpi.com For example, UDCA 3-sulfate is a known metabolite. mdpi.com

| Metabolic Phase | Reaction Type | Number of Metabolites Identified | Examples of Metabolites |

|---|---|---|---|

| Phase I | Hydroxylation, Oxidation, Epimerization | 8 | 7β-hydroxy-3-oxo-5β-cholan-24-oic acid, 7-ketolithocholic acid mdpi.com |

| Phase II | Glucuronidation | 9 | Glucuronidated conjugates of Phase I metabolites. mdpi.com |

| Sulfation | 3 | UDCA 3-sulfate mdpi.com |

Preclinical Research Models and Methodologies for Ursodeoxycholate Sodium Studies

In Vitro Cellular Systems

In vitro models are fundamental in dissecting the molecular pathways influenced by ursodeoxycholate sodium. These systems offer controlled environments to study specific cellular responses.

Primary hepatocytes, the main parenchymal cells of the liver, are crucial for studying liver function and disease. They are utilized in both two-dimensional (2D) and three-dimensional (3D) culture systems to investigate the effects of compounds on liver health and pathology. nih.govresearchgate.netyoutube.com In the context of this compound, these models are instrumental for exploring its role in liver protection and regeneration.

Cholangiocytes, the epithelial cells lining the bile ducts, are also key in studying cholestatic liver diseases. Polarized mouse cholangiocyte models, in both tubular (isolated bile-duct units) and monolayer configurations, have been used to examine the effects of UDCA on cholangiocyte secretory functions. nih.gov Research has shown that UDCA stimulates fluid secretion in these cells through a mechanism involving the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neuronal studies, including research into neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govwikipedia.org These cells, derived from a bone marrow biopsy of a four-year-old female with neuroblastoma, can be differentiated into mature human neurons. nih.govwikipedia.org

Studies have investigated the protective effects of UDCA on SH-SY5Y cells against cytotoxicity induced by agents like sodium nitroprusside (SNP). nih.gov Research has demonstrated that UDCA can prevent SNP-induced cell death in a dose-dependent manner. nih.gov It has been shown to attenuate the production of reactive oxygen species (ROS), peroxynitrite, and nitric oxide, and inhibit mitochondrial membrane potential loss. nih.gov Furthermore, UDCA has been found to suppress mitochondria-dependent programmed cell death events, such as nuclear fragmentation and caspase activation, by regulating PI3K-Akt/PKB pathways. nih.gov

The HepG2 cell line, derived from a human hepatocellular carcinoma, is a cornerstone in liver cancer research and is also used in cytotoxicity studies. mdpi.com These cells retain many hepatic functions, making them a valuable tool for evaluating the effects of therapeutic agents. mdpi.com

Research on HepG2 cells has revealed that the effect of UDCA on apoptosis is concentration-dependent. nih.gov At lower concentrations, it can increase apoptosis, while at higher concentrations, it may protect from it. nih.gov UDCA has been shown to inhibit the proliferation of HepG2 cells in a dose-dependent manner and can arrest the cell cycle in the G0-G1 phase. nih.gov This is achieved by down-regulating cell cycle-related proteins like cyclin D1 and D3. nih.gov Additionally, UDCA has been observed to modulate the expression of apoptosis-related genes, decreasing the expression of bcl-2 and increasing the expression of Bax. nih.gov It has also been found to increase the expression of LC3B and p53, which are involved in autophagy and tumor suppression. e-century.us

Interactive Data Table: Effect of Ursodeoxycholic Acid on HepG2 Cells

| Parameter | Effect of UDCA | Research Finding |

| Apoptosis | Concentration-dependent | Increases apoptosis at low concentrations and protects from apoptosis at higher concentrations. nih.gov |

| Cell Proliferation | Inhibitory | Inhibits proliferation in a dose-dependent manner. nih.gov |

| Cell Cycle | Arrest at G0-G1 | Down-regulates cyclin D1 and D3. nih.gov |

| Gene Expression | Modulatory | Decreases bcl-2, increases Bax, LC3B, and p53 expression. nih.gove-century.us |

The HSC-3 cell line, derived from a human oral squamous carcinoma, is a highly aggressive and metastatic cell line used as a model for oral cancer research. sigmaaldrich.com

Studies have demonstrated that UDCA exhibits growth inhibitory effects on HSC-3 cells. nih.gov It has been shown to induce apoptosis in these cells through the activation of caspases. nih.gov Treatment with UDCA leads to an increase in the expression of caspase-3, -8, and -9, as well as other apoptosis-related proteins like Bax, Fas/FasL, TRAIL, DR4, and DR5. nih.gov Conversely, the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, XIAP, cIAP-1, and cIAP-2 was found to be decreased. nih.gov These findings suggest that UDCA's pro-apoptotic effects in HSC-3 cells are mediated through both the intrinsic and extrinsic apoptosis pathways.

Interactive Data Table: Apoptotic Effects of UDCA on HSC-3 Cells

| Apoptotic Marker | Effect of UDCA Treatment |

| Caspase-3, -8, -9 | Increased expression nih.gov |

| Bax | Increased expression nih.gov |

| Fas/FasL | Increased expression nih.gov |

| TRAIL, DR4, DR5 | Increased expression nih.gov |

| Bcl-2, Bcl-xL | Decreased expression nih.gov |

| XIAP, cIAP-1, cIAP-2 | Decreased expression nih.gov |

The human normal liver cell line, LO2, is utilized to create in vitro models of alcoholic liver injury. By exposing these cells to ethanol, researchers can simulate the cytotoxic effects of alcohol on the liver. acs.org

In one study, an in vitro alcoholic liver injury model was established using LO2 cells by exposing them to 2% ethanol. acs.org This model was then used to evaluate the therapeutic effects of a multifunctional liposome delivery system based on ursodeoxycholic acid sodium for the encapsulation of silibinin. acs.org The study assessed various parameters, including cell viability and levels of oxidative stress markers such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), catalase (CAT), and malondialdehyde (MDA). acs.org

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects and therapeutic potential of this compound in a whole-organism context. nih.govresearchgate.net Mice are the most frequently used small animal models for studying bile acid metabolism and liver diseases, although hamsters are considered to have a bile acid metabolism most similar to humans. nih.gov

Various animal models are employed to study different facets of liver disease. For instance, models of alcohol-associated liver disease (ALD) are established in rodents through different ethanol administration protocols, sometimes in combination with a "second hit" like a high-fat diet or carbon tetrachloride (CCl4) to induce more severe liver injury. mdpi.comfrontiersin.org These models allow for the investigation of the effects of this compound on conditions such as hepatic steatosis, inflammation, and fibrosis. mdpi.com Genetically modified mice also play a critical role in elucidating the molecular mechanisms underlying bile acid metabolism and its role in liver pathology. nih.gov

Rodent Models of Cholestatic Liver Diseases

Rodent models are fundamental in preclinical research for cholestatic liver diseases, which involve impaired bile flow leading to the accumulation of noxious bile acids. These models are crucial for investigating the underlying mechanisms of liver injury and for evaluating potential therapeutic agents like this compound.

Commonly used rodent models in this field include:

Bile Duct Ligation (BDL): This surgical model creates a physical obstruction of the common bile duct, leading to cholestasis. It is a widely used and well-characterized model to study the pathophysiology of obstructive cholestasis.

α-naphthylisothiocyanate (ANIT)-induced cholestasis: ANIT is a chemical toxicant that specifically damages bile duct epithelial cells, leading to intrahepatic cholestasis. This model is useful for studying drug-induced cholestasis.

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet-induced model: Feeding rodents a DDC-supplemented diet induces a condition that mimics features of primary sclerosing cholangitis (PSC), a chronic cholestatic liver disease.

| Rodent Model | Method of Induction | Key Pathological Features |

|---|---|---|

| Bile Duct Ligation (BDL) | Surgical ligation of the common bile duct | Obstructive cholestasis, hepatocellular injury, fibrosis |

| ANIT-induced Cholestasis | Administration of α-naphthylisothiocyanate | Intrahepatic cholestasis, bile duct epithelial cell injury |

| DDC Diet Model | Diet supplemented with 3,5-diethoxycarbonyl-1,4-dihydrocollidine | Features resembling primary sclerosing cholangitis (PSC) |

Animal Models of Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's, Huntington's Disease)

Ursodeoxycholic acid (UDCA) and its taurine (B1682933) conjugate, tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective potential in various animal models of neurodegenerative diseases. These models are essential for understanding the mechanisms of neurodegeneration and for testing the efficacy of potential treatments.

Parkinson's Disease: Rodent models of Parkinson's disease, such as those induced by neurotoxins like rotenone or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are used to study the degeneration of dopaminergic neurons. In a rotenone-induced rat model, UDCA was found to improve mitochondrial performance and exhibit anti-inflammatory and anti-apoptotic properties.

Alzheimer's Disease: Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin 1 (PSEN1), are widely used. These models develop key pathological features of the disease, including amyloid plaques. Studies using fibroblasts from Alzheimer's patients have shown that UDCA can improve mitochondrial function. Animal models have also been instrumental in demonstrating the potential protective effects of UDCA in Alzheimer's disease.

Huntington's Disease: A transgenic mouse model of Huntington's disease, the R6/2 mouse, exhibits progressive neurological symptoms and striatal atrophy. Systemic administration of TUDCA in this model has been shown to reduce striatal neuropathology, decrease apoptosis, and improve motor deficits.

| Neurodegenerative Disorder | Animal Model Example | Key Findings with UDCA/TUDCA |

|---|---|---|

| Parkinson's Disease | Rotenone-induced rat model | Improved mitochondrial performance, anti-inflammatory and anti-apoptotic effects. |

| Alzheimer's Disease | APP/PSEN1 transgenic mouse models | Putative protective effects, restoration of mitochondrial membrane potential in patient-derived fibroblasts. |

| Huntington's Disease | R6/2 transgenic mouse model | Reduced striatal atrophy, decreased apoptosis, and improved motor and sensorimotor deficits. |

Colon Cancer Chemoprevention Models

Experimental data from animal models suggest that ursodeoxycholic acid (UDCA) may have chemopreventive effects against colorectal cancer. These models are crucial for investigating the mechanisms by which UDCA may inhibit tumor development.

A commonly used model is the azoxymethane (AOM)-induced colon carcinogenesis model in rats. In this model, AOM, a potent carcinogen, is administered to induce the formation of aberrant crypt foci (ACF), which are precursor lesions to colon cancer. Studies have shown that UDCA can inhibit tumor development in this model, partly by counteracting the tumor-promoting effects of secondary bile acids like deoxycholic acid (DCA). The opposing effects of UDCA and DCA on signaling pathways involved in cell proliferation and inflammation, such as the epidermal growth factor receptor (EGFR) signaling and cyclooxygenase-2 (COX-2) expression, are thought to mediate their respective roles in colon tumorigenesis.

Zebrafish Models for Antioxidant and Hepatoprotective Investigations

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism for studying liver diseases and for high-throughput drug screening. Its liver shares structural and functional similarities with the human liver, and its transparent embryos allow for real-time imaging of organ development and disease progression.

Zebrafish models are particularly useful for investigating drug-induced liver injury (DILI) and for screening compounds with potential hepatoprotective and antioxidant properties. Researchers can induce liver damage in zebrafish using various chemical toxins, and then assess the protective effects of compounds like this compound. The model's genetic tractability also allows for the creation of reporter lines to visualize specific cellular processes, such as apoptosis, in response to liver injury and treatment.

Models for Immune-mediated Conditions

Ursodeoxycholic acid (UDCA) is used in the treatment of immune-mediated liver diseases such as primary biliary cholangitis (PBC). Animal models are employed to understand the immunomodulatory mechanisms of UDCA.

One such model is an immune-mediated cholangitis mouse model, established by immunizing mice with carbonic anhydrase II (CA-II). This model develops peribiliary cell invasion, a hallmark of cholangitis. In this model, administration of UDCA has been shown to decrease this cell invasion and suppress the expression of interleukin-2 (IL-2) mRNA in the liver, suggesting a predominant suppression of the Th1 immune response. In vitro studies using human peripheral blood mononuclear cells have also demonstrated that UDCA can inhibit lymphocyte proliferation and decrease the production of IL-2.

Biorelevant Media in Preclinical Animal Studies

Biorelevant media are in vitro tools designed to simulate the physiological conditions of the gastrointestinal tract in both the fasted (FaSSIF) and fed (FeSSIF) states. These media contain bile salts and phospholipids, which are crucial for the solubilization and dissolution of poorly soluble drugs.

The use of biorelevant media is important in preclinical development to predict the in vivo performance of oral drug formulations. By testing the dissolution of a drug like this compound in these media, researchers can gain insights into how its absorption might be affected by food. This information is valuable for designing preclinical animal studies and for anticipating potential food effects in humans. The compositions of these media are continuously updated to more closely reflect the composition of human intestinal fluids.

Advanced Experimental Techniques in Preclinical Research

Preclinical research on this compound has benefited from the application of advanced experimental techniques that provide deeper insights into its mechanisms of action and therapeutic effects.

Flow Cytometric Analysis for Apoptosis (e.g., Annexin-V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely utilized technique to quantitatively assess apoptosis, or programmed cell death. bosterbio.combio-rad-antibodies.com This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. bosterbio.comnih.gov The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.gov Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. nih.gov Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. nih.gov Therefore, it is used to identify cells that have lost membrane integrity, which is characteristic of late-stage apoptosis and necrosis. nih.gov

In preclinical studies investigating the effects of this compound, this technique can be employed to elucidate its cytoprotective and anti-apoptotic properties. For instance, hepatocytes treated with a toxic agent to induce apoptosis can be co-treated with this compound. Subsequent analysis by flow cytometry with Annexin V/PI staining can quantify the percentage of cells in different stages of apoptosis, thereby providing evidence of the compound's protective effects.

The typical output of such an experiment is a quadrant plot, where:

Lower Left Quadrant (Annexin V-/PI-): Live cells

Lower Right Quadrant (Annexin V+/PI-): Early apoptotic cells

Upper Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

Upper Left Quadrant (Annexin V-/PI+): Necrotic cells

| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |

|---|---|---|---|

| Viable | Negative | Negative | Healthy cells with intact cell membrane |

| Early Apoptosis | Positive | Negative | Phosphatidylserine externalization |

| Late Apoptosis/Necrosis | Positive | Positive | Loss of membrane integrity |

| Necrosis | Negative | Positive | Primary necrotic cells |

DNA Fragmentation and Caspase Activity Assays

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases, which orchestrate the dismantling of the cell. nih.govnih.gov Caspase activity assays are therefore crucial in determining the pro- or anti-apoptotic effects of a compound. These assays typically utilize a substrate that, when cleaved by an active caspase, releases a chromophore or fluorophore, allowing for spectrophotometric or fluorometric quantification of caspase activity.

Another key feature of apoptosis is the fragmentation of nuclear DNA into nucleosomal units. This can be visualized as a characteristic "ladder" on an agarose gel or quantified using ELISA-based methods that detect histone-associated DNA fragments.

In the context of this compound research, studies have investigated the effects of its derivatives on caspase activity. For example, a nitric oxide (NO) derivative of ursodeoxycholic acid, NCX-1000, was shown to inhibit the activation of caspase-3, -8, and -9 in a murine model of autoimmune hepatitis. nih.govnih.gov This inhibition of caspase activity correlated with a reduction in liver injury. nih.govnih.gov

| Assay | Principle | Endpoint Measured | Relevance to this compound Studies |

|---|---|---|---|

| Caspase Activity Assay | Enzymatic cleavage of a labeled substrate by active caspases. | Fluorometric or colorimetric signal proportional to caspase activity. | Quantifies the extent of apoptosis inhibition by measuring the reduction in caspase activation. |

| DNA Fragmentation (Ladder) Assay | Agarose gel electrophoresis of extracted DNA to visualize internucleosomal cleavage. | Characteristic ladder pattern of DNA fragments. | Qualitatively assesses the prevention of apoptotic DNA degradation. |

| DNA Fragmentation (ELISA) | ELISA-based detection of histone-associated DNA fragments. | Colorimetric signal proportional to the amount of fragmented DNA. | Quantitatively measures the reduction in apoptotic DNA fragmentation. |

Spectrophotometric Quantification of Oxidative Stress Markers (e.g., GSH, SOD, CAT, MDA)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of various liver diseases. This compound is known to possess antioxidant properties. Spectrophotometric assays are commonly used to quantify key markers of oxidative stress and antioxidant status. nih.gov

Glutathione (GSH): A major non-enzymatic antioxidant, GSH levels can be measured using a reaction that produces a colored product. nih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals. nih.gov Its activity can be assayed by its ability to inhibit the reduction of a chromogen. nih.gov

Catalase (CAT): CAT decomposes hydrogen peroxide into water and oxygen. nih.gov Its activity can be determined by monitoring the disappearance of hydrogen peroxide spectrophotometrically. nih.gov

Malondialdehyde (MDA): A product of lipid peroxidation, MDA is a widely used marker of oxidative damage. aejournal.ir It can be quantified using the thiobarbituric acid reactive substances (TBARS) assay. aejournal.ir

Preclinical studies have demonstrated that ursodeoxycholic acid can modulate these markers. For instance, in models of liver injury, treatment with ursodeoxycholic acid has been shown to increase the levels of GSH, SOD, and CAT, while decreasing the levels of MDA. researchgate.net

| Marker | Function/Significance | Effect of this compound (in models of liver injury) |

|---|---|---|

| Glutathione (GSH) | Non-enzymatic antioxidant, detoxifies reactive oxygen species. | Increased levels |

| Superoxide Dismutase (SOD) | Enzymatic antioxidant, converts superoxide radicals to hydrogen peroxide. | Increased activity |

| Catalase (CAT) | Enzymatic antioxidant, decomposes hydrogen peroxide. | Increased activity |

| Malondialdehyde (MDA) | Marker of lipid peroxidation and oxidative damage. | Decreased levels |

Gene Expression Profiling (e.g., RT-qPCR, Western Blotting for NF-κB, MHC, Cytokines)

To understand the molecular mechanisms underlying the therapeutic effects of this compound, it is essential to analyze its impact on gene and protein expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to quantify the expression of specific genes at the mRNA level. It is highly sensitive and specific.

Western Blotting: This method is used to detect and quantify the expression of specific proteins. It involves separating proteins by size, transferring them to a membrane, and probing with an antibody specific to the protein of interest.

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.com Studies have shown that ursodeoxycholic acid can downregulate the lipopolysaccharide (LPS)-induced expression of NF-κB/p65 and its phosphorylation. mdpi.com This modulation of NF-κB signaling is associated with a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com

| Target | Technique | Finding in this compound Studies |

|---|---|---|

| NF-κB (p65) | Western Blot | Downregulation of LPS-induced expression and phosphorylation. mdpi.com |

| TNF-α | RT-qPCR | Reduced expression. mdpi.com |

| IL-6 | RT-qPCR | Reduced expression. mdpi.com |

Histopathological and Immunohistochemical Assessments

Histopathological examination of tissue sections is a cornerstone of preclinical research, providing a direct visualization of the effects of a compound on tissue architecture. researchgate.net Staining with hematoxylin and eosin (H&E) allows for the assessment of general morphology, inflammation, necrosis, and fibrosis. researchgate.net

Immunohistochemistry (IHC) is a powerful technique that utilizes antibodies to detect the presence and localization of specific proteins within a tissue section. researchgate.net This allows for the identification of specific cell types and the assessment of protein expression in a spatial context.

In the context of this compound research, these techniques are used to evaluate its effects on liver histology in models of liver disease. For example, studies have shown that ursodeoxycholic acid treatment can lead to a significant decrease in lobular inflammation and necrosis. nih.gov Furthermore, IHC for markers of cell proliferation, such as Ki-67, has demonstrated that ursodeoxycholic acid can promote hepatocyte regeneration. nih.gov

| Assessment | Technique | Observed Effects of this compound |

|---|---|---|

| Inflammation | H&E Staining | Decreased inflammatory cell infiltration. researchgate.netnih.gov |

| Fibrosis | Reticulin/Trichrome Staining | Reduced collagen deposition. researchgate.net |

| Hepatocyte Proliferation | Ki-67 Immunohistochemistry | Increased number of Ki-67 positive hepatocytes. nih.gov |

| Hepatic Stellate Cell Activation | α-SMA Immunohistochemistry | Decreased expression of α-smooth muscle actin. nih.gov |

In Vivo Biodistribution and Molecular Imaging Techniques

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for its development. In vivo biodistribution studies aim to determine the concentration of a compound in various organs and tissues over time. Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), offer non-invasive methods to visualize and quantify the biodistribution of a radiolabeled compound in a living organism. rsc.orgnih.govresearchgate.netrsna.org

For these studies, this compound would be labeled with a positron-emitting (e.g., Carbon-11) or gamma-emitting (e.g., Technetium-99m) radionuclide. Following administration, the animal is imaged using a PET or SPECT scanner. The resulting images provide a dynamic, three-dimensional map of the radiolabeled compound's distribution throughout the body. nih.govnih.gov This can reveal key information about target organ accumulation, off-target effects, and clearance pathways.

While specific PET and SPECT imaging studies on the biodistribution of this compound are not extensively reported in the readily available literature, these techniques represent a powerful methodology for future preclinical investigations.

| Technique | Principle | Information Obtained | Potential Application for this compound |

|---|---|---|---|

| Positron Emission Tomography (PET) | Detection of coincident gamma rays produced from the annihilation of positrons emitted by a radiolabeled tracer. rsc.org | Quantitative 3D images of tracer concentration in tissues. High sensitivity. nih.gov | To quantify the uptake and retention of radiolabeled this compound in the liver and other organs. |

| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays emitted directly from a radiolabeled tracer. rsc.orgnih.gov | Quantitative 3D images of tracer distribution. nih.gov | To assess the whole-body distribution and clearance kinetics of radiolabeled this compound. |

Synthesis and Structural Modifications of Ursodeoxycholate Sodium and Its Derivatives

Conventional Synthetic Routes for Ursodeoxycholic Acid

The conversion of cholic acid to UDCA involves two main chemical transformations: the dehydroxylation at the C12 position and the epimerization of the 7-hydroxyl group from the α-orientation to the β-orientation. beilstein-journals.org To achieve dehydroxylation, the C12 hydroxyl group of cholic acid is first oxidized to a ketone, followed by a Wolff-Kishner reduction. This sequence requires five steps, including protection of the carboxylic acid and the 3- and 7-hydroxyl groups, and subsequent deprotection steps. beilstein-journals.org

A common route starting from chenodeoxycholic acid involves the oxidation of the 7α-hydroxyl group to a 7-keto intermediate (3α-hydroxy-7-keto-5β-cholanic acid), followed by a stereoselective reduction to yield the 7β-hydroxyl group of UDCA. google.com While effective, this process can have low selectivity and yield, and often requires costly and difficult-to-prepare stereoselective catalysts. google.com

Due to the complexities and environmental concerns associated with purely chemical methods, significant research has focused on developing more efficient and sustainable chemoenzymatic and microbial transformation processes. researchgate.netbeilstein-journals.org These approaches utilize enzymes or whole microorganisms to carry out specific and selective reactions, such as hydrolysis, epimerization of hydroxyl groups, and specific hydroxylations and dehydroxylations, thereby reducing the number of chemical steps and the generation of waste. researchgate.netbeilstein-journals.org

| Starting Material | Key Transformation Steps | Overall Yield (Approx.) |

| Cholic Acid (CA) | Dehydroxylation at C12, Epimerization of 7-OH group | 30% researchgate.netbeilstein-journals.org |

| Chenodeoxycholic Acid (CDCA) | Oxidation of 7α-OH to 7-keto, Stereoselective reduction to 7β-OH | Varies, can be low google.com |

Development of Novel Ursodeoxycholate Derivatives

Design and Synthesis of Amino Acid Conjugates (e.g., N-L-Glutamyl-UDCA)

To enhance the therapeutic potential of UDCA, researchers have explored the synthesis of novel derivatives, including amino acid conjugates. The conjugation of amino acids to the UDCA molecule can modify its physicochemical properties, such as solubility and absorption, and can be designed to target specific enzymes for drug release. iiarjournals.orgmdpi.com

A notable example is the synthesis of N-L-Glutamyl-UDCA (UDCA-Glu). iiarjournals.orgiiarjournals.org This derivative was designed with the goal of increasing the delivery of UDCA to the colon. iiarjournals.orgnih.gov The synthesis involves creating a peptide bond between the carboxylic acid group of UDCA and the amino group of glutamic acid. iiarjournals.org A common synthetic procedure involves the initial protection of the glutamic acid carboxyl groups, for instance, as dimethyl esters. This is followed by coupling with UDCA. The final step is the hydrolysis of the ester groups to yield the desired N-L-Glutamyl-UDCA. iiarjournals.orgiiarjournals.org One reported synthesis achieved a 60% yield with a purity of 98% by HPLC. iiarjournals.orgiiarjournals.org

The rationale behind this design is to create a prodrug that is less readily absorbed in the small intestine. iiarjournals.org The peptide bond linking UDCA and glutamic acid can then be cleaved by enzymes present at the brush border of the colon, releasing both UDCA and glutamic acid. iiarjournals.org

| Derivative | Synthetic Strategy | Purpose |

| N-L-Glutamyl-UDCA | Peptide coupling of UDCA and glutamic acid | Enhanced colonic delivery iiarjournals.orgnih.gov |

Strategies for Enhanced Colonic Delivery and Targeted Action

The therapeutic efficacy of UDCA in colonic diseases can be limited by its rapid absorption in the upper gastrointestinal tract, which reduces the amount of active compound reaching the colon. iiarjournals.orgnih.gov To overcome this, various strategies for enhanced colonic delivery and targeted action have been developed.

One successful approach is the use of prodrugs, such as the aforementioned N-L-Glutamyl-UDCA. iiarjournals.orgnih.gov By conjugating UDCA to glutamic acid, its intestinal absorption is reduced, leading to increased delivery of UDCA to the colon. iiarjournals.orgnih.gov Studies in rats have shown that administration of UDCA-Glu resulted in a significantly higher mass of UDCA in the colon compared to the administration of unconjugated UDCA. iiarjournals.orgiiarjournals.org

Another strategy involves the encapsulation of UDCA into nanoparticles. researchgate.net Polycationic nanoparticles of UDCA have been developed to enhance solubility and facilitate site-directed drug delivery. researchgate.net These nanoparticles can be designed to release the drug under the specific pH conditions of the colon. nih.gov For example, pH-dependent polymers like Eudragit® can be used to coat nanoparticles, ensuring that the drug is protected in the acidic environment of the stomach and released in the higher pH of the colon. nih.govui.ac.id

Furthermore, microbiota-activated delivery systems represent a promising approach. nih.gov These systems utilize polysaccharides such as pectin, guar (B607891) gum, and chitosan, which are resistant to digestion in the upper GI tract but are metabolized by the microflora in the colon, triggering the release of the encapsulated drug. nih.gov

| Delivery Strategy | Mechanism | Example |

| Prodrugs | Enzymatic cleavage in the colon | N-L-Glutamyl-UDCA iiarjournals.orgnih.gov |

| pH-Dependent Systems | Release triggered by higher colonic pH | Eudragit®-coated nanoparticles nih.govui.ac.id |

| Microbiota-Activated Systems | Degradation by colonic microflora | Polysaccharide-based carriers nih.gov |

Structure-Activity Relationship (SAR) Studies of Ursodeoxycholate Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, and for the rational design of new and improved therapeutic agents. researchgate.netslideshare.net For ursodeoxycholate analogs, SAR studies have focused on modifying different parts of the bile acid scaffold, including the steroidal nucleus and the side chain, to modulate their interaction with biological targets such as the G-protein coupled bile acid receptor 1 (GP-BAR1), also known as TGR5, and the farnesoid X receptor (FXR). nih.govmedchemexpress.com

UDCA itself is a clinically used bile acid that does not significantly activate FXR. nih.gov This property makes it an attractive scaffold for developing selective GP-BAR1 agonists. nih.gov Research has shown that modifications to the side chain of UDCA can lead to the development of potent and selective GP-BAR1 agonists. nih.gov For example, a study investigating a series of side-chain modified 3α,7β-dihydroxy cholanoids demonstrated that specific analogs could selectively activate GP-BAR1 without affecting FXR target genes. nih.gov

The position and stereochemistry of the hydroxyl groups on the steroid nucleus are also critical for biological activity. The 7β-hydroxyl group of UDCA, in contrast to the 7α-hydroxyl group of its epimer chenodeoxycholic acid (CDCA), results in a more hydrophilic molecule with different physiological properties. frontiersin.orgnih.gov This difference in stereochemistry significantly impacts the molecule's ability to form micelles and interact with receptors. frontiersin.orgnih.gov

| Structural Modification | Effect on Activity/Properties |

| Side Chain Modification | Can lead to selective GP-BAR1 agonism nih.gov |

| 7-Hydroxyl Group Stereochemistry | 7β (UDCA) vs. 7α (CDCA) alters hydrophilicity and receptor interaction frontiersin.orgnih.gov |

| Side Chain Length/Substitution | Affects critical micellar concentration and hydrophobicity mdpi.com |

Stereochemical Considerations and Epimerization in Bile Acid Synthesis